molecular formula C10H11BrO B2477961 2-Bromo-1-cyclopropyl-4-methoxybenzene CAS No. 1353855-96-5

2-Bromo-1-cyclopropyl-4-methoxybenzene

Cat. No.: B2477961
CAS No.: 1353855-96-5
M. Wt: 227.101
InChI Key: RBKZCEKCSPUSMY-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzene, where a bromine atom, a cyclopropyl group, and a methoxy group are substituted at different positions on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-4-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

2-Bromo-1-cyclopropyl-4-methoxybenzene is used in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom and the cyclopropyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar in structure but lacks the cyclopropyl group.

    2-Bromoanisole: Similar but with the bromine atom at a different position.

    1-Bromo-4-methoxybenzene: Similar but without the cyclopropyl group.

Uniqueness

2-Bromo-1-cyclopropyl-4-methoxybenzene is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-1-cyclopropyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKZCEKCSPUSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-96-5
Record name 2-bromo-1-cyclopropyl-4-methoxybenzene
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